molecular formula C10H11ClN6S B12263723 5-chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-2-amine

5-chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-2-amine

Cat. No.: B12263723
M. Wt: 282.75 g/mol
InChI Key: BLVBOCOJKBDZBO-UHFFFAOYSA-N
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Description

5-chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-2-amine is a complex organic compound that features a pyrimidine ring substituted with a chloro group and an azetidine ring. The presence of the thiadiazole moiety adds to its chemical diversity, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-2-amine typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole moiety.

    Reduction: Reduction reactions can be performed on the azetidine ring to modify its chemical properties.

    Substitution: The chloro group on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

The compound has potential applications in biology, particularly in the study of enzyme interactions and protein binding. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical research.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Its structural features suggest it may have activity against certain diseases, although further research is needed to confirm its efficacy and safety.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its versatility makes it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of 5-chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The thiadiazole and azetidine moieties play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-2-amine: shares similarities with other pyrimidine derivatives, such as:

Uniqueness

The unique combination of the chloro, thiadiazole, and azetidine moieties in this compound sets it apart from other similar compounds. This structural diversity contributes to its distinct chemical and biological properties, making it a compound of significant interest in various research fields.

Properties

Molecular Formula

C10H11ClN6S

Molecular Weight

282.75 g/mol

IUPAC Name

5-chloro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-2-amine

InChI

InChI=1S/C10H11ClN6S/c1-6-15-16-10(18-6)17-4-8(5-17)14-9-12-2-7(11)3-13-9/h2-3,8H,4-5H2,1H3,(H,12,13,14)

InChI Key

BLVBOCOJKBDZBO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N2CC(C2)NC3=NC=C(C=N3)Cl

Origin of Product

United States

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